

Application Note: Quantification of Tazobactam Acid Using a Validated HPLC Method

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Compound of Interest

Compound Name: Tazobactam acid

Cat. No.: B7804962

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Introduction

Tazobactam is a potent β -lactamase inhibitor combined with β -lactam antibiotics to combat bacterial resistance. Accurate and precise quantification of **Tazobactam acid** is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of **Tazobactam acid** in bulk drug substances and pharmaceutical dosage forms. The described method is simple, accurate, and precise, making it suitable for routine quality control analysis.

Principle

The method employs reverse-phase HPLC (RP-HPLC) with UV detection to separate and quantify **Tazobactam acid**. The separation is achieved on a C18 analytical column using an isocratic mobile phase consisting of a phosphate buffer and an organic modifier. The concentration of **Tazobactam acid** is determined by comparing the peak area of the sample to that of a certified reference standard.

Experimental Protocol

1. Materials and Reagents

- **Tazobactam Acid** Reference Standard

- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Orthophosphate (AR Grade)
- Orthophosphoric Acid (AR Grade)
- Water (HPLC Grade)
- Sample containing **Tazobactam Acid** (e.g., bulk powder, injection)

2. Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and data acquisition software.
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

3. Preparation of Solutions

- Mobile Phase Preparation (Phosphate Buffer:Acetonitrile, e.g., 60:40 v/v):
 - Dissolve a calculated amount of potassium dihydrogen orthophosphate in HPLC grade water to prepare a phosphate buffer (e.g., 25mM).
 - Adjust the pH of the buffer to a specific value (e.g., pH 3.5 or 6.0) using orthophosphoric acid.
 - Mix the prepared buffer with acetonitrile in the desired ratio (e.g., 600 mL of buffer with 400 mL of acetonitrile).

- Degas the mobile phase by sonication or vacuum filtration before use.
- Standard Stock Solution Preparation (e.g., 100 µg/mL):
 - Accurately weigh about 10 mg of **Tazobactam Acid** Reference Standard into a 100 mL volumetric flask.
 - Dissolve the standard in a suitable solvent like methanol or the mobile phase.
 - Make up the volume to the mark with the same solvent and mix well.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 2-10 µg/mL).
- Sample Preparation:
 - For Bulk Drug: Accurately weigh a quantity of the powder equivalent to 10 mg of **Tazobactam acid** and prepare a stock solution as described for the standard. Further dilute to a working concentration within the calibration range.
 - For Injection: Reconstitute the injection as per the product label. Transfer a volume of the reconstituted solution equivalent to 10 mg of **Tazobactam acid** into a 100 mL volumetric flask. Dilute to volume with the mobile phase and mix. Further dilute to a working concentration within the calibration range.
 - Filter all final solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

A summary of typical chromatographic conditions is provided in the table below. These may be optimized depending on the specific instrument and column used.

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Phosphate Buffer : Acetonitrile (e.g., 60:40 v/v, pH 3.5)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	Ambient or 30°C
Detection Wavelength	210 nm to 231 nm
Run Time	Approximately 10 minutes

Data Presentation

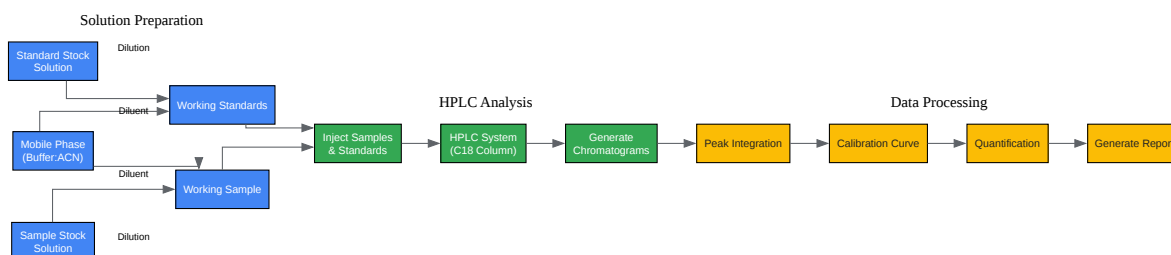
Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	1.1
Theoretical Plates	≥ 2000	> 3000
% RSD of Peak Areas	$\leq 2.0\%$	< 1.0%

Table 2: Method Validation Summary

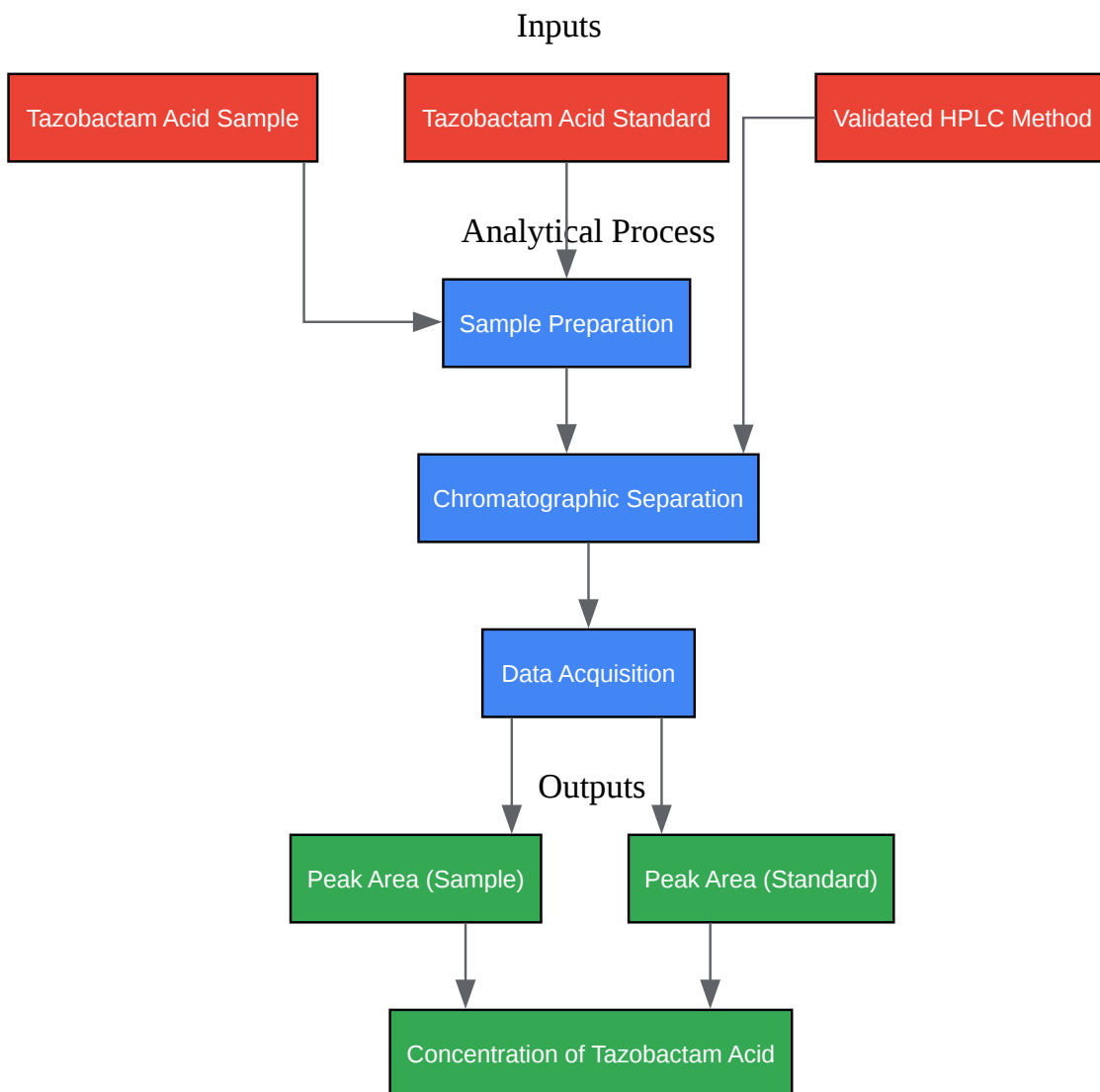
Parameter	Concentration Range	Correlation Coefficient (r^2)	Accuracy (% Recovery)	Precision (% RSD)	LOD (µg/mL)	LOQ (µg/mL)
Tazobactam Acid	0.3 - 3.3 µg/mL	> 0.999	98 - 102%	< 2.0%	0.143	0.435

Visualizations



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Caption: Experimental workflow for **Tazobactam acid** quantification by HPLC.



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Caption: Logical relationship of inputs, process, and outputs in the analysis.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com